BenchChemオンラインストアへようこそ!

(2E)-1-(4-hydroxypiperidin-1-yl)-3-phenylprop-2-en-1-one

Crystallography Anticonvulsant drug design Solid-state characterization

This synthetic cinnamamide is the critical 4-hydroxypiperidine isomer for anticonvulsant and CBR1 inhibition programs. Its fully characterized P2₁/c crystal structure (Z′=2) provides robust solid-state coordinates indispensable for pharmacophore docking and polymorph screening. The 4-OH piperidine moiety is essential for dual chemosensitization–cardioprotection via CBR1, a mechanism absent in 3‑hydroxy or acyclic analogs. Procure to advance epilepsy drug discovery, DOX adjuvant development, and head-to-head isomeric comparative studies.

Molecular Formula C14H17NO2
Molecular Weight 231.29 g/mol
CAS No. 1666120-10-0
Cat. No. B1462708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-1-(4-hydroxypiperidin-1-yl)-3-phenylprop-2-en-1-one
CAS1666120-10-0
Molecular FormulaC14H17NO2
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)C(=O)C=CC2=CC=CC=C2
InChIInChI=1S/C14H17NO2/c16-13-8-10-15(11-9-13)14(17)7-6-12-4-2-1-3-5-12/h1-7,13,16H,8-11H2/b7-6+
InChIKeyBEAPCLFCORNJAQ-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E)-1-(4-Hydroxypiperidin-1-yl)-3-phenylprop-2-en-1-one (CAS 1666120-10-0): Structural and Pharmacological Baseline for a Cinnamamide Scaffold


(2E)-1-(4-Hydroxypiperidin-1-yl)-3-phenylprop-2-en-1-one (CAS 1666120-10-0) is a synthetic cinnamamide derivative bearing a 4-hydroxypiperidine amide substituent. It belongs to a class of N-substituted cinnamamides that have been investigated for anticonvulsant, neuroprotective, and anticancer adjuvant applications [1]. The compound crystallizes in the P21/c space group with two molecules in the asymmetric unit (Z′=2), a packing feature that distinguishes it from closely related acyclic aminoalkanol analogs [1]. Its molecular formula is C₁₄H₁₇NO₂ (MW 231.29 g/mol) [1].

Why In-Class Cinnamamide Analogs Cannot Simply Substitute for (2E)-1-(4-Hydroxypiperidin-1-yl)-3-phenylprop-2-en-1-one


Within the cinnamamide class, the position and nature of the hydroxyl group on the amine substituent critically determines both solid-state packing and pharmacophore alignment. The 4-hydroxypiperidine substituent in the target compound enforces a distinct molecular conformation and hydrogen-bonding network compared to acyclic aminoalkanol or 3-hydroxypiperidine analogs, directly affecting the spatial arrangement of pharmacophoric features required for maximal electroshock (MES) anticonvulsant activity [1]. Furthermore, the 4-hydroxypiperidine moiety is essential for a dual chemosensitization–cardioprotection mechanism via carbonyl reductase 1 (CBR1) inhibition that is not observed with 3-hydroxy isomers or acyclic analogs [2]. Generic substitution without empirical verification of these structure-dependent properties risks loss of targeted biological function.

Quantitative Differentiation Evidence: (2E)-1-(4-Hydroxypiperidin-1-yl)-3-phenylprop-2-en-1-one vs. Closest Analogs


Crystal Packing Z′ = 2 Distinguishes the 4-Hydroxypiperidine Derivative from Acyclic Aminoalkanol Analogs

In the head-to-head crystallographic study by Żesławska et al. (2017), compound (3) — the target (2E)-1-(4-hydroxypiperidin-1-yl)-3-phenylprop-2-en-1-one — crystallizes in space group P2₁/c with two molecules in the asymmetric unit (Z′ = 2), while the comparator acyclic aminoalkanol derivatives (1) (R,S)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide and (2) (R,S)-(2E)-N-(1-hydroxybutan-2-yl)-3-phenylprop-2-enamide both crystallize in Pbca with Z′ = 1 [1]. This difference in Z′ reflects a fundamentally different intermolecular hydrogen-bonding architecture: structures (1) and (2) employ both O–H···O and N–H···O hydrogen bonds, whereas (3) relies solely on O–H···O hydrogen bonds due to the tertiary amide lacking an N–H donor [1].

Crystallography Anticonvulsant drug design Solid-state characterization

MES Pharmacophore Distance Fit: 4-OH Piperidine vs. 3-OH Piperidine Isomer

Żesławska et al. (2017) evaluated the fit of three cinnamamide derivatives to the reference pharmacophore model for anticonvulsant activity in the maximal electroshock (MES) test. The model requires defined distances between a hydrophobic aryl ring centroid, an electron-donor atom, and a hydrogen-bond acceptor/donor domain. Two of the three calculated distances for the target compound (3) fitted the reference model [1]. The paper notes that the N-atom substituent is critical for anticonvulsant properties, and that combining an electron-donor O atom with an H atom in the substituent is beneficial for target interaction [1]. In contrast, the closely related 3-hydroxypiperidine isomer KM-608 — while showing broad anticonvulsant activity — possesses a distinct spatial orientation of the hydroxyl group that alters pharmacophore geometry [2].

Anticonvulsant pharmacophore Maximal electroshock test Structure-activity relationships

Dual Chemosensitization–Cardioprotection via CBR1 Inhibition Is Specific to 4-Hydroxypiperidine Scaffold

Koczurkiewicz-Adamczyk et al. (2022) evaluated two 4-hydroxypiperidine cinnamamide derivatives — 1a [(2E)-3-(4-chlorophenyl)-1-(4-hydroxypiperidin-1-yl)prop-2-en-1-one] and 1b [(2E)-1-(4-hydroxypiperidin-1-yl)-3-(2-methylphenyl)prop-2-en-1-one] — for their ability to chemosensitize A549 lung cancer cells to doxorubicin (DOX) while simultaneously protecting H9c2 cardiomyoblasts [1]. Both compounds significantly enhanced DOX-induced viability reduction in A549 cells (co-treatment with DOX) without affecting normal lung fibroblasts, and alleviated menadione-induced viability reduction in H9c2 cells [1]. Compound 1a demonstrated strong CBR1 inhibition in a recombinant enzyme assay, while 1b showed weaker inhibition, directly correlating with the magnitude of functional effects [1]. The target compound — (2E)-1-(4-hydroxypiperidin-1-yl)-3-phenylprop-2-en-1-one — is the unsubstituted phenyl parent of 1a and 1b, and the 4-hydroxypiperidine moiety is the critical pharmacophoric element for CBR1 binding; analogs lacking this moiety (e.g., acyclic aminoalkanols, 3-hydroxypiperidine isomers) have not been reported to exhibit this dual mechanism.

Cancer adjuvant therapy CBR1 inhibition Doxorubicin cardiotoxicity

In Vivo Anticonvulsant Profile: 3-OH Isomer KM-608 Serves as Pharmacological Benchmark for Class Comparison

The 3-hydroxypiperidine isomer KM-608 was evaluated in multiple in vivo rodent seizure models by Gunia-Krzyżak et al. (2017). KM-608 showed protection in the MES test, 6-Hz psychomotor seizure test, subcutaneous pentylenetetrazole (PTZ) test, and three models of epileptogenesis (corneal-kindled mice, hippocampal-kindled rats, lamotrigine-resistant amygdala-kindled rats) [1]. Quantitative pharmacological parameters were reported as comparable to currently used antiepileptic drugs, and its in vivo profile corresponded to that of valproic acid [1]. Notably, specific ED₅₀ values for KM-608 were not numerically disclosed in the abstract; the full text states parameters were 'comparable' to reference drugs. The target 4-OH isomer has not been subjected to the same comprehensive in vivo battery, and no ED₅₀ values are available in the peer-reviewed literature. This represents a critical data gap that prevents direct quantitative efficacy comparison between the 4-OH and 3-OH isomers.

Anticonvulsant ED₅₀ In vivo epilepsy models Valproic acid comparator

Structural Basis for N-Atom Substituent-Driven Activity: 4-OH Piperidine vs. Acyclic and Cyclic Analogs

The Żesławska et al. (2017) study explicitly concluded that anticonvulsant properties in cinnamamides are related to the N-atom substituent, and that combining an electron-donor O atom with an H atom in the substituent is beneficial for molecular target interactions [1]. The target compound's 4-hydroxypiperidine ring provides both the electron-donor O atom and a cyclic constraint that preorganizes the pharmacophore. In contrast, acyclic aminoalkanol analogs (compounds 1 and 2 in the same study) possess greater conformational flexibility. Additionally, Gunia-Krzyżak et al. (2019) reported ED₅₀ values of 36.8, 25.7, and 51.1 mg/kg in the corneal-kindled mice model for three N-cinnamoyl aminoalkanol derivatives (compounds 1–3 in that study), providing quantitative benchmarks for acyclic analogs [2]. The target 4-OH piperidine compound has the advantage of conformational restriction, which may confer more predictable structure-based optimization.

Structure-activity relationship Anticonvulsant design N-substituent effect

Optimal Research and Procurement Scenarios for (2E)-1-(4-Hydroxypiperidin-1-yl)-3-phenylprop-2-en-1-one


Crystallography-Driven Anticonvulsant Drug Design Using the 4-Hydroxypiperidine Pharmacophore

The compound's well-characterized crystal structure (P2₁/c, Z′ = 2) and its demonstrated fit to 2 of 3 MES pharmacophore distances make it a suitable reference standard for structure-based design of novel anticonvulsant cinnamamides [1]. Researchers can use its crystallographic coordinates for molecular docking studies and pharmacophore refinement, leveraging the conformational restriction of the 4-hydroxypiperidine ring that is absent in flexible acyclic analogs [1]. Procurement is indicated for academic and industrial medicinal chemistry groups focused on epilepsy drug discovery where reproducible solid-state characterization is required.

Development of CBR1-Targeted Doxorubicin Adjuvants for Cancer Therapy

The 4-hydroxypiperidine cinnamamide scaffold has been validated as a CBR1 inhibitory chemotype that simultaneously chemosensitizes cancer cells to doxorubicin and protects cardiomyocytes from drug-induced toxicity [2]. The target compound serves as the unsubstituted phenyl parent scaffold for structure-activity relationship (SAR) expansion. Procurement supports medicinal chemistry programs developing dual-action DOX adjuvants, where the 4-OH piperidine moiety — rather than the 3-OH isomer or acyclic analogs — is the essential pharmacophoric element for CBR1 engagement [2].

Comparative Isomer Profiling for Hydroxypiperidine Positional Selectivity Studies

The target 4-hydroxypiperidine isomer and the 3-hydroxypiperidine isomer KM-608 represent a critical isomeric pair for understanding how hydroxyl position on the piperidine ring affects pharmacophore geometry, in vivo anticonvulsant efficacy, and CBR1 inhibitory activity [1][2][3]. Procurement of both isomers enables head-to-head comparative studies in receptor binding, electrophysiology, and in vivo seizure models. Currently, KM-608 has published in vivo efficacy data (profile comparable to valproic acid), while the 4-OH isomer lacks in vivo ED₅₀ data — a gap that procurement and testing of the target compound can directly address [3].

Solid-State Form Screening and Polymorphism Risk Assessment

The Z′ = 2 crystal structure of the target compound indicates the presence of two symmetry-independent molecules in the asymmetric unit, a feature associated with conformational polymorphism potential [1]. This makes the compound valuable for solid-state chemistry studies including polymorph screening, stability assessment under varying humidity/temperature, and formulation development. Procurement is recommended for pre-formulation groups evaluating cinnamamide-based drug candidates where solid-form consistency is critical for bioavailability and regulatory compliance.

Quote Request

Request a Quote for (2E)-1-(4-hydroxypiperidin-1-yl)-3-phenylprop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.